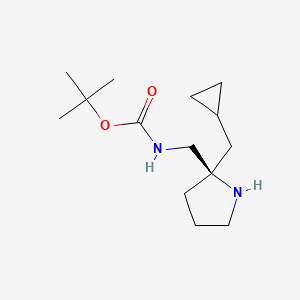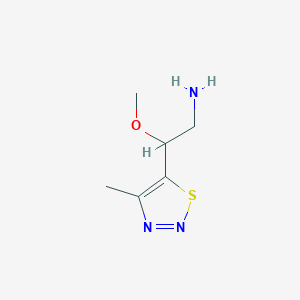
N-(4,4-Dimethylcyclohexyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethylcyclohexyl)thietan-3-amine: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dimethylcyclohexyl)thietan-3-amine typically involves the reaction of N-arylcyanamides with 2-(chloromethyl)thiirane in an aqueous alkaline solution. This method provides an efficient route to produce N-aryl-N-(thietan-3-yl)cyanamides with yields ranging from 34% to 76% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions: N-(4,4-Dimethylcyclohexyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted amines.
Scientific Research Applications
N-(4,4-Dimethylcyclohexyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethylcyclohexyl)thietan-3-amine involves its interaction with molecular targets through the sulfur atom in the thietane ring and the amine group. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.
Comparison with Similar Compounds
- 3-Thietanamine, N-(2,4-dimethylcyclohexyl)-
- N-(3,3-Dimethylcyclohexyl)-4,4-dimethyltetrahydro-2H-thiopyran-3-amine
Comparison: N-(4,4-Dimethylcyclohexyl)thietan-3-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the thietane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(4,4-dimethylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-11(2)5-3-9(4-6-11)12-10-7-13-8-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
PDJZKHOMJATXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC2CSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)





